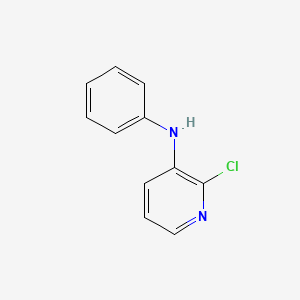

2-chloro-N-phenylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJAXZWNYKBORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463703 | |

| Record name | 3-Pyridinamine, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793675-14-6 | |

| Record name | 3-Pyridinamine, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloro N Phenylpyridin 3 Amine

Halogen Atom Reactivity: Nucleophilic Substitution and Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine (B92270) ring is a key site for functionalization. It readily participates in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of 2-chloro-N-phenylpyridin-3-amine, this reaction is utilized to couple the pyridine core with various aryl or heteroaryl groups via reaction with boronic acids or their derivatives. These reactions are typically catalyzed by palladium complexes. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) in the absence of a ligand has been shown to be effective for the Suzuki coupling of other chloropyridines. researchgate.net The general applicability of Suzuki-Miyaura coupling extends to a wide array of substrates, including nitrogen-rich heterocycles, though challenges such as catalyst inhibition can arise with unprotected azoles. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product | Yield | Reference |

| Phenylboronic acid | Pd(OAc)₂/SPhos | 2-phenyl-N-phenylpyridin-3-amine | Modest | nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)₂/XPhos | 2-(4-methylphenyl)-N-phenylpyridin-3-amine | High | nih.gov |

Beyond boronic acids, other organometallic reagents can be employed in cross-coupling reactions. Potassium aryltrifluoroborates are stable, crystalline solids that serve as excellent coupling partners in Suzuki-Miyaura reactions, often providing high yields. nih.gov The use of these reagents has been demonstrated for a variety of heteroaryl chlorides, suggesting their applicability to this compound. nih.gov Palladium(II)-catalyzed cross-coupling reactions of N-phenylpyridin-2-amines with potassium aryltrifluoroborates have been reported, highlighting the feasibility of such transformations. nih.gov Additionally, organoaluminum reagents can be utilized in transition metal-catalyzed cross-couplings, although specific examples with this compound are not prevalent in the literature.

The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. uoanbar.edu.iq This allows for the displacement of the chloro group by a variety of nucleophiles. The reaction with amines, for instance, provides a direct route to substituted aminopyridines. youtube.comthieme-connect.de Similarly, thiols can act as nucleophiles to form the corresponding thioethers. nih.gov The reactivity in SNAr reactions is influenced by the electron density of the pyridine ring; electron-donating groups decrease reactivity, while electron-withdrawing groups enhance it. thieme-connect.de The reaction often requires heat to overcome the energy barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate. youtube.com

Amine Group Reactivity: Acylation, Alkylation, and Condensation Reactions

The secondary amine group (-NH-) in this compound is nucleophilic and can undergo a range of reactions.

Acylation: The amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is typically rapid and high-yielding. libretexts.org

Alkylation: Direct alkylation of the amine with alkyl halides is possible but can be difficult to control, often leading to a mixture of products due to the increasing nucleophilicity of the alkylated products. libretexts.orgwikipedia.org Using an excess of the amine or specific methodologies can help to favor the desired mono-alkylation product.

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines.

Table 2: Reactivity of the Amine Group

| Reagent | Reaction Type | Product | Reference |

| Acetyl chloride | Acylation | N-(2-chloropyridin-3-yl)-N-phenylacetamide | libretexts.org |

| Methyl iodide | Alkylation | 2-chloro-N-methyl-N-phenylpyridin-3-amine | wikipedia.org |

| Benzaldehyde | Condensation | N-(2-chloropyridin-3-yl)-1-phenylmethanimine | rsc.org |

Pyridine Ring Reactivity: Electrophilic and Nucleophilic Functionalization

The pyridine ring itself can undergo further functionalization, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.org The presence of the amino group at the 3-position may direct incoming electrophiles, but harsh reaction conditions are often required. libretexts.org

Nucleophilic Functionalization: The introduction of a nitro group can facilitate further nucleophilic substitution on the pyridine ring. nih.gov For example, in related nitropyridines, a nitro group can be displaced by nucleophiles like thiols. nih.gov

Mechanistic Studies of Key Transformations

The mechanisms of the key reactions involving this compound follow well-established pathways.

Suzuki-Miyaura Coupling: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore the aromaticity of the ring. youtube.com

Amine Alkylation: This is a standard nucleophilic substitution reaction where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org

Catalytic Cycles in Transition Metal-Mediated Processes

The transformation of N-aryl-2-aminopyridine derivatives, such as this compound, is often accomplished through catalytic cycles involving various transition metals like palladium, rhodium, and ruthenium. nih.govrsc.org These reactions, typically leading to the formation of fused heterocyclic structures, proceed through a series of well-defined elementary steps. rsc.org Due to the presence of the pyridyl directing group, these substrates readily form stable complexes with metals, which facilitates subsequent cyclization and functionalization reactions. rsc.orgrsc.org

A general catalytic cycle for a palladium(II)-catalyzed C–H activation and annulation reaction, a common transformation for this class of compounds, can be proposed. rsc.org The cycle typically begins with the coordination of the pyridyl nitrogen of the substrate to the Pd(II) catalyst. This chelation brings the metal center in close proximity to the ortho-C–H bond on the phenyl ring. The subsequent step is the C–H bond activation or cleavage, often via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate. rsc.org This intermediate then coordinates with a coupling partner, such as an alkyne. Migratory insertion of the alkyne into the Pd-C bond occurs, followed by reductive elimination, which forms the new C-C bond of the annulated product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Different transition metals and catalytic systems can be employed for various transformations. For instance, rhodium(I) complexes are known to catalyze the alkylation of nitrogen heterocycles through a mechanism involving the formation of a Rh-N-heterocyclic carbene (NHC) intermediate. nih.gov While many transition metal-catalyzed reactions have been developed for N-aryl-2-aminopyridines, palladium, rhodium, iridium, ruthenium, cobalt, and copper have all been shown to be effective. rsc.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Alkynes | N-Pyridoindoles | rsc.org |

| [RhCl(PCy₃)₂] | Alkenes | Alkylated Heterocycles | nih.gov |

| [RuCl₂(p-cymene)]₂ | Alkynes | Fused Heterocycles | rsc.org |

| Co(OAc)₂·4H₂O | Alkynes | N-Pyridoindoles (less effective) | rsc.org |

| Pd(OAc)₂ / CO | Carbon Monoxide | 11H-Pyrido[2,1-b]quinazolin-11-ones | rsc.org |

This table presents examples of catalytic systems used for the transformation of N-aryl-2-aminopyridines, which are analogous to this compound.

Role of Directing Groups in C–H Activation

The selective functionalization of a specific C–H bond in a molecule containing multiple such bonds is a significant challenge in organic synthesis. nih.gov The use of directing groups has emerged as a powerful strategy to overcome this challenge by guiding a transition metal catalyst to a particular C–H bond based on proximity and geometry. nih.gov In the case of this compound, the pyridyl nitrogen atom serves as an effective directing group. rsc.orgrsc.org

The mechanism of directing group-assisted C–H activation involves the initial coordination of the heteroatom (in this case, the pyridyl nitrogen) to the metal center. rsc.org This coordination event positions the catalyst in the vicinity of the C–H bonds of the molecule. For N-aryl-2-aminopyridines, this chelation facilitates the activation of the ortho-C–H bond on the phenyl ring through the formation of a stable, five-membered metallacyclic intermediate. rsc.org This pre-organization significantly lowers the activation energy for the C–H cleavage step, making the reaction more efficient and regioselective.

The challenge in the C–H activation of N-heterocycles themselves is that the metal catalyst can coordinate to the heteroatom in a way that deactivates it for the desired C–H activation step. rsc.org However, in substrates like this compound, the geometry is such that coordination to the pyridyl nitrogen specifically directs the catalyst toward the phenyl ring's C–H bonds. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetic and thermodynamic parameters of a reaction pathway determine its feasibility and rate. For the transition metal-catalyzed reactions of this compound, understanding these factors is crucial for optimizing reaction conditions.

In other cases, steps such as reductive elimination or ligand exchange could be rate-determining. For instance, in Rh-catalyzed heterocycle alkylations, extensive kinetic analysis has supported a mechanism where the catalytically active fragment coordinates to the heterocycle before the intramolecular C-H activation occurs. nih.gov The concentration of reactants, catalyst, ligands, and additives, as well as temperature, can all influence the reaction kinetics. For example, kinetic studies on the chlorination of amines with N-chlorosuccinimide have shown the reactions to be first order in both the amine and the chlorinating agent. researchgate.net

| Parameter | Implication in Reaction Pathways | General Observation/Example | Reference |

| Kinetics | |||

| Rate-Determining Step (RDS) | Determines the overall reaction rate and is the target for optimization. | Often the C–H bond activation step, as indicated by Kinetic Isotope Effect (KIE) studies. | beilstein-journals.org |

| Reactant Concentration | Affects the reaction rate according to the reaction order. | Chlorination of amines can be first order with respect to the amine and the chlorinating agent. | researchgate.net |

| Thermodynamics | |||

| Gibbs Free Energy (ΔG) | The overall reaction must be spontaneous (ΔG < 0). | Formation of stable, fused aromatic products from simpler starting materials is generally favorable. | |

| Intermediate Stability | Stable intermediates can lower the overall activation energy. | Formation of a five-membered palladacycle is a key stabilizing intermediate in Pd-catalyzed C-H activation. | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro N Phenylpyridin 3 Amine

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 2-chloro-N-phenylpyridin-3-amine (CAS 793675-14-6) is not prominently available in published literature, extensive analysis of closely related N-aryl-aminopyridine derivatives provides a robust framework for understanding its solid-state characteristics. Studies on compounds like 2-N-phenylamino-3-nitro-6-methylpyridine offer significant insights into the expected crystal packing, intermolecular forces, and molecular conformation. nih.gov

The crystal packing of this compound is anticipated to be governed by a combination of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture.

π-π Stacking Interactions: The presence of two aromatic rings (the phenyl and pyridine (B92270) moieties) suggests that π-π stacking interactions will play a significant role in the crystal packing. In analogous structures, such as 2-N-phenylamino-3-nitro-6-methylpyridine, an alternating arrangement of pyridine and benzene (B151609) rings in a stack-like fashion is observed, with centroid-to-centroid distances indicative of stabilizing π-π interactions. nih.gov

C-H···π and C-H···Cl Interactions: Weaker C-H···π interactions, where C-H bonds from one molecule are directed towards the face of an aromatic ring of a neighboring molecule, are also expected to contribute to the stability of the crystal structure. Furthermore, weak C-H···Cl hydrogen bonds may occur, where the chlorine atom acts as a weak hydrogen bond acceptor. rsc.org The propensity of these interactions to influence crystal packing is well-documented. rsc.org

Lone Pair···π Interactions: A potential, though less common, interaction involves the nitrogen lone pair of the pyridine ring interacting with the π-system of the phenyl ring of another molecule. This type of interaction is recognized as a stabilizing force in various molecular systems.

The interplay of these interactions determines the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

The conformation of the this compound molecule in the solid state is defined by the rotational freedom around the C-N bond connecting the phenyl and pyridine rings.

Based on analyses of similar compounds, the molecule is not expected to be planar. nih.gov Steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyridine ring (specifically the chlorine atom at position 2 and the proton at position 4) forces a significant twist. This is described by the dihedral angle between the mean planes of the phenyl and pyridine rings. In the related compound 2-N-phenylamino-3-nitro-4-methylpyridine, this dihedral angle is substantial, indicating a non-planar conformation. nih.gov This twisted conformation represents the lowest energy state in the crystal, balancing the unfavorable steric repulsion with the favorable (but not perfectly aligned) electronic conjugation between the rings.

A single-crystal X-ray diffraction (SC-XRD) experiment would provide the definitive solid-state structure of this compound. Such a study yields precise data on bond lengths, bond angles, and crystallographic parameters. Although specific data for the title compound is not available, the table below presents typical crystallographic data obtained for a closely related analogue, 2-N-phenylamino-3-nitro-6-methylpyridine, to illustrate the type of information generated. nih.gov

| Parameter | Value (for 2-N-phenylamino-3-nitro-6-methylpyridine) |

| Chemical Formula | C₁₂H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 7.987(2) |

| c (Å) | 12.345(2) |

| β (°) | 98.79(3) |

| Volume (ų) | 1094.7(4) |

| Z (molecules/unit cell) | 4 |

Table 1: Representative crystallographic data from a single-crystal X-ray diffraction study of an analogous compound, 2-N-phenylamino-3-nitro-6-methylpyridine. nih.gov This data exemplifies the precise structural information obtained from SC-XRD.

Such an analysis would unambiguously determine the key dihedral angles and confirm the nature of the intermolecular interactions hypothesized above.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

While a fully assigned spectrum for this compound is not published, a complete assignment can be predicted based on established NMR principles and data from analogous structures, such as N-phenyl anilines and substituted pyridines. core.ac.ukpsu.educhemicalbook.com The tables below present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-4 | ~7.30 - 7.45 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.5 | Ortho to chloro and meta to amino group. |

| H-5 | ~6.90 - 7.10 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0 | Positioned between two other protons on pyridine ring. |

| H-6 | ~8.00 - 8.15 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5 | Ortho to pyridine nitrogen, expected to be most deshielded. |

| N-H | ~8.50 - 9.50 | Singlet (broad) | - | Amine proton, chemical shift is solvent dependent. |

| H-2'/6' (ortho) | ~7.20 - 7.35 | Doublet (d) | J(ortho) ≈ 8.0 | Protons on the phenyl ring ortho to the amine. |

| H-3'/5' (meta) | ~7.40 - 7.55 | Triplet (t) | J(meta/ortho) ≈ 8.0 | Protons on the phenyl ring meta to the amine. |

| H-4' (para) | ~7.10 - 7.25 | Triplet (t) | J(para/meta) ≈ 7.5 | Proton on the phenyl ring para to the amine. |

Table 2: Predicted ¹H NMR chemical shifts and coupling constants for this compound in a non-polar solvent like CDCl₃.

| Carbon | Predicted δ (ppm) | Justification |

| C-2 | ~145 - 150 | Carbon bearing chlorine, deshielded. |

| C-3 | ~138 - 142 | Carbon bearing the amino group. |

| C-4 | ~125 - 130 | Aromatic CH. |

| C-5 | ~118 - 122 | Aromatic CH. |

| C-6 | ~147 - 152 | Aromatic CH adjacent to pyridine nitrogen, deshielded. |

| C-1' | ~140 - 144 | Quaternary carbon of phenyl ring attached to nitrogen. |

| C-2'/6' | ~120 - 124 | Ortho carbons of the phenyl ring. |

| C-3'/5' | ~129 - 131 | Meta carbons of the phenyl ring. |

| C-4' | ~122 - 126 | Para carbon of the phenyl ring. |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Two-dimensional (2D) NMR experiments are essential to unambiguously verify the assignments predicted above and confirm the molecule's connectivity. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would show correlations between H-4, H-5, and H-6 on the pyridine ring, and separately, between the ortho, meta, and para protons on the phenyl ring, confirming the spin systems of each ring. bldpharm.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C-4, C-5, C-6, and the carbons of the phenyl ring (C-2'/6', C-3'/5', and C-4') by linking them to their known proton signals. bldpharm.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons separated by two or three bonds. Key expected correlations would include:

The N-H proton showing a correlation to the pyridine carbons C-3 and C-4, and to the phenyl quaternary carbon C-1'. This would unequivocally prove the N-phenylpyridin-3-amine core structure.

Proton H-6 showing correlations to C-2 and C-4.

Proton H-4 showing a correlation to the quaternary carbon C-2. These correlations are critical for assigning the quaternary carbons that are invisible in HSQC spectra. bldpharm.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. A key NOESY correlation would be observed between the ortho-protons of the phenyl ring (H-2'/6') and the H-4 proton of the pyridine ring. This would provide direct evidence for the through-space proximity of these groups and help to confirm the molecule's preferred conformation in solution. core.ac.uk

Together, this suite of 1D and 2D NMR experiments provides a complete and unambiguous picture of the molecular structure and connectivity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides an exact mass measurement that can distinguish its molecular formula, C₁₁H₉ClN₂, from other potential formulas with the same nominal mass. The technique typically achieves mass accuracy within a few parts per million (ppm).

The expected exact mass for the molecular ion [M]⁺ of this compound, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), is 204.04542 Da. The presence of chlorine results in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope [M+2]⁺ appearing at approximately 206.04247 Da, with a relative intensity of about one-third of the molecular ion peak.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the chlorine atom, cleavage of the N-phenyl bond, and fragmentation of the pyridine ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Calculated) | Ion Formula | Fragment Identity |

| 204.04542 | [C₁₁H₉³⁵ClN₂]⁺ | Molecular Ion [M]⁺ |

| 206.04247 | [C₁₁H₉³⁷ClN₂]⁺ | Molecular Ion Isotope [M+2]⁺ |

| 169.07145 | [C₁₁H₉N₂]⁺ | Loss of Cl radical |

| 128.01413 | [C₅H₅ClN]⁺ | Loss of aniline (B41778) radical |

| 92.05002 | [C₆H₆N]⁺ | Phenylamine cation radical |

| 77.03912 | [C₆H₅]⁺ | Phenyl cation |

This table presents predicted data based on the chemical structure and common fragmentation pathways. Actual experimental values may vary slightly.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific bonds. In this compound, key absorptions would include the N-H stretching of the secondary amine, aromatic C-H stretches, C=C and C=N ring stretches of the pyridine and phenyl groups, and the C-Cl stretch.

Together, these techniques provide a comprehensive vibrational "fingerprint" of the molecule. The assignment of specific bands is based on established group frequency charts and can be further refined by computational studies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Description |

| 3350 - 3450 | N-H Stretch | IR, Raman | Characteristic of the secondary amine group. |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman | Vibrations of C-H bonds on the phenyl and pyridine rings. |

| 1580 - 1610 | C=C/C=N Ring Stretch | IR, Raman | Skeletal vibrations of the aromatic pyridine and phenyl rings. |

| 1470 - 1520 | C=C/C=N Ring Stretch | IR, Raman | Additional skeletal vibrations of the aromatic rings. |

| 1250 - 1350 | C-N Stretch | IR | Stretching vibration of the aryl-amine bond. |

| 700 - 850 | C-Cl Stretch | IR, Raman | Vibration of the carbon-chlorine bond on the pyridine ring. |

| 690 - 770 | Aromatic C-H Bend | IR | Out-of-plane bending of C-H bonds, indicative of substitution patterns. |

This table represents expected frequency ranges. Specific peak positions can be influenced by the molecular environment and physical state.

Electronic Spectroscopy: UV-Vis and Fluorescence Studies

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible (Vis) light.

UV-Vis Spectroscopy measures the absorbance of light as a function of wavelength. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the conjugated π-systems of the phenyl and chloropyridine rings. The presence of the amine group (an auxochrome) can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The position of the maximum absorption (λ_max) can be influenced by solvent polarity.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many aromatic compounds, particularly those with electron-donating groups like amines, exhibit fluorescence. After absorbing light, the molecule can relax to a lower energy state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. Fluorescence studies can provide insights into the electronic structure and environment of the molecule.

Table 3: Expected Electronic Spectroscopy Data for this compound

| Technique | Transition Type | Expected λ_max Range (nm) | Notes |

| UV-Vis Absorption | π → π | 250 - 290 | Associated with the phenyl and pyridine aromatic systems. |

| UV-Vis Absorption | π → π | 320 - 380 | Intramolecular charge transfer band, sensitive to solvent polarity. |

| Fluorescence Emission | - | > 380 | Emission wavelength will be longer than the absorption λ_max. |

These values are estimates based on similar chemical structures. The exact wavelengths and intensities are dependent on the solvent and concentration.

Other Advanced Spectroscopic and Analytical Methods

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline solid. For this compound, PXRD can be used to:

Confirm the crystalline nature of the synthesized solid.

Identify the specific polymorphic form, as different crystal packing arrangements will produce different diffraction patterns.

Assess the sample's phase purity by detecting the presence of any crystalline impurities.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the compound's crystal lattice structure.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. It provides valuable information about the morphology, such as the shape, size, and surface texture of the crystalline particles of this compound.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for the elemental analysis of a sample. When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. For this compound (C₁₁H₉ClN₂), an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Chlorine (Cl), confirming their presence in the sample. Quantitative analysis can provide the relative atomic percentages of these elements, further corroborating the compound's identity.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio-frequency technique that probes the interaction between the electric quadrupole moment of a nucleus and the local electric field gradient (EFG) at its location. Unlike NMR, NQR does not require an external magnetic field. It is highly sensitive to the local chemical environment and crystal structure.

For this compound, the nuclei suitable for NQR are ¹⁴N, ³⁵Cl, and ³⁷Cl, as they all possess a nuclear spin I ≥ 1 and thus have a non-zero electric quadrupole moment.

³⁵Cl and ³⁷Cl NQR: The resonance frequencies are very sensitive to the nature of the C-Cl bond. The data can provide insight into the bond's ionic character and the electronic environment of the chlorine atom on the pyridine ring.

¹⁴N NQR: Two distinct nitrogen environments exist in the molecule (the pyridine nitrogen and the amine nitrogen). NQR could potentially resolve separate signals for these two sites, providing information about the electronic distribution and bonding at each nitrogen atom.

NQR is a powerful tool for studying polymorphism, phase transitions, and subtle changes in crystal structure.

Theoretical and Computational Chemistry Investigations of 2 Chloro N Phenylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine the optimized geometry of 2-chloro-N-phenylpyridin-3-amine and a host of electronic properties that govern its behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylamine moiety, particularly the nitrogen atom and the phenyl ring. The LUMO, conversely, would likely be distributed over the electron-deficient chloropyridine ring. Computational studies on related arylated pyridine (B92270) derivatives support this type of orbital distribution. tandfonline.com The energy values of these orbitals and the resulting band gap are typically calculated using DFT methods.

Illustrative Data for Frontier Molecular Orbitals The following table presents typical data that would be obtained from a DFT calculation on a molecule similar to this compound. These values are for illustrative purposes to demonstrate the format of such findings.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and nucleophilic character. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electrophilic character. |

| Band Gap (ΔE) | 4.6 | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. chemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with colors indicating different values of the electrostatic potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, as these are sites with high electron density due to lone pairs. In contrast, the regions near the hydrogen atoms of the amine group and potentially the carbon atom attached to the chlorine would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction. Studies on other substituted pyridines confirm that MEP analysis is effective in predicting sites of reactivity, such as N-oxidation.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov By analyzing the electron density, one can identify bond critical points (BCPs), which are necessary and sufficient for defining a chemical bond. QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions.

Complementary to QTAIM, the Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in a molecule, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net The NCI plot displays these interactions as surfaces, colored to indicate their strength: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, these analyses could reveal intramolecular hydrogen bonding between the amine hydrogen and the pyridine nitrogen, as well as other stabilizing or destabilizing interactions that influence its preferred conformation.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, when appropriately scaled to account for systematic errors in the calculations, can be compared with experimental FT-IR spectra to assign specific absorption bands to particular vibrational modes (e.g., N-H stretch, C-Cl stretch, aromatic C-H bends).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the UV-Vis region. tandfonline.com These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*), which are related to the HOMO-LUMO transitions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared to experimental data to aid in the complete assignment of the NMR spectra.

Illustrative Table of Predicted vs. Experimental Spectroscopic Data This table illustrates how computationally predicted data would be compared with experimental values for this compound.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value |

| IR: N-H Stretch (cm-1) | 3420 | ~3400-3450 |

| UV-Vis: λmax (nm) | 285 | ~280-290 |

| ¹H NMR: Amine H (ppm) | 5.1 | ~5.0 |

| ¹³C NMR: C-Cl (ppm) | 148 | ~145-150 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis via Buchwald-Hartwig amination or subsequent functionalization, DFT can be used to model the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

By calculating the energies of these stationary points, a potential energy surface can be constructed. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate. Characterizing the geometry of the transition state provides insight into the bond-forming and bond-breaking processes that occur during the reaction. For example, modeling the palladium-catalyzed amination to form this compound would involve characterizing the oxidative addition, reductive elimination, and other key steps of the catalytic cycle.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like the C-N bond between the pyridine and phenyl rings in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space (the global minimum) and the energy barriers to rotation between different conformations.

DFT calculations can be used to perform a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This scan reveals the low-energy conformers and the transition states that separate them. The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. For this compound, this analysis would determine the preferred rotational angle between the two aromatic rings, which is influenced by a balance of electronic effects (like conjugation) and steric hindrance.

Studies of Steric and Electronic Effects of Substituents on Reactivity and Selectivity

The reactivity and regioselectivity of this compound in chemical reactions are intrinsically governed by the electronic properties of the pyridine and phenyl rings, and the steric hindrance around potential reaction sites. The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the presence of the chloro and amino substituents. The chlorine atom at the 2-position acts as an electron-withdrawing group through induction, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr). Conversely, the amino group at the 3-position is an electron-donating group by resonance, which can influence the orientation of incoming reactants.

Computational studies on analogous 2-halopyridines and substituted anilines have established that the interplay of these effects is complex. researchgate.netnih.gov For instance, in reactions involving nucleophilic attack on the pyridine ring, the chlorine atom at the 2-position is a potential leaving group. The rate of such a reaction would be highly sensitive to substituents on the N-phenyl group.

Electronic Effects:

The electronic influence of substituents on the N-phenyl ring can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). A positive slope (ρ value) in a Hammett plot for a reaction indicates that electron-withdrawing groups on the phenyl ring accelerate the reaction, suggesting the buildup of negative charge in the transition state. A negative ρ value implies the opposite.

For a hypothetical nucleophilic substitution at the C2 position of this compound, one could expect a positive ρ value. Electron-withdrawing substituents on the phenyl ring would decrease the electron density on the secondary amine nitrogen, making its interaction with the pyridine ring less electron-donating and thereby increasing the electrophilicity of the C2 carbon.

Illustrative Data Table: Predicted Hammett Correlation for Nucleophilic Substitution

The following table illustrates the hypothetical effect of various para-substituents on the phenyl ring on the relative rate of a nucleophilic substitution reaction.

| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | Predicted Relative Rate (k_rel) |

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.7 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 2.1 |

| -CN | 0.66 | 8.5 |

| -NO₂ | 0.78 | 12.0 |

| This table is for illustrative purposes and based on established principles of physical organic chemistry. The relative rates are calculated using a hypothetical ρ value of +2.0. |

Steric Effects:

Steric hindrance plays a crucial role, particularly concerning the N-phenylamino group. capes.gov.brrsc.org The phenyl group itself presents a significant steric barrier to reagents approaching the amino nitrogen or the adjacent C2 and C4 positions of the pyridine ring. The introduction of bulky substituents, especially at the ortho-positions of the phenyl ring, would further encumber this space. This steric crowding can hinder the planarity between the phenyl ring and the pyridine-N bond, potentially reducing the resonance effect of the amino group on the pyridine ring. In reactions like N-alkylation or reactions with bulky electrophiles, steric hindrance from ortho-substituents on the phenyl ring would be expected to dramatically decrease the reaction rate. msu.edu

Illustrative Data Table: Predicted Steric Influence on N-Alkylation

| Substituent on Phenyl Ring | Position | Predicted Relative Rate of N-Alkylation |

| -H | - | 1.0 |

| -CH₃ | para | ~0.9 |

| -CH₃ | meta | ~0.95 |

| -CH₃ | ortho | ~0.2 |

| -C(CH₃)₃ | para | ~0.85 |

| -C(CH₃)₃ | ortho | <0.01 |

| This table is for illustrative purposes, demonstrating the expected decrease in reaction rate due to increasing steric bulk around the reactive nitrogen center. |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes (e.g., electronic properties)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with a particular chemical attribute. nih.gov For this compound and its derivatives, QSPR studies can be employed to predict various electronic properties without the need for direct experimental measurement for every new analogue.

These studies begin with the calculation of a wide range of molecular descriptors for a set of related molecules. These descriptors fall into several categories:

Electronic Descriptors: Partial charges on atoms, dipole moment, energies of frontier orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, molar refractivity.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Thermodynamic Descriptors: Heat of formation, hydration energy.

A statistical method, such as multiple linear regression, is then used to build a mathematical model that links a selection of these descriptors to the property of interest.

For instance, a QSPR model could be developed to predict the HOMO-LUMO gap of substituted this compound derivatives. The HOMO-LUMO gap is a crucial electronic property that relates to the molecule's electronic excitability and kinetic stability. A smaller gap generally implies higher reactivity. The model might reveal that the energy of the LUMO is strongly influenced by the Hammett constant of the substituent on the phenyl ring, while the HOMO energy is more dependent on torsional angles within the molecule.

Illustrative Data Table: Descriptors for a Hypothetical QSPR Model of the HOMO-LUMO Gap

| Substituent (X) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

| -NH₂ | -0.66 | 2.85 | 4.15 |

| -H | 0.00 | 2.20 | 4.50 |

| -Cl | 0.23 | 1.55 | 4.62 |

| -NO₂ | 0.78 | 4.10 | 3.95 |

| This table is a hypothetical representation of data that could be used to build a QSPR model. The values are illustrative of expected trends. |

Such QSPR models, once validated, can be invaluable in the virtual screening of large libraries of potential derivatives of this compound, allowing for the rapid identification of molecules with desired electronic characteristics for specific applications.

Applications of 2 Chloro N Phenylpyridin 3 Amine in Advanced Materials and Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

As a readily functionalizable heterocyclic amine, 2-chloro-N-phenylpyridin-3-amine is a key starting material in multi-step organic synthesis. It is classified as a heterocyclic organic building block, highlighting its role in constructing more complex molecular architectures. bldpharm.combldpharm.com

The aminopyridine scaffold is fundamental to the synthesis of a wide array of polycyclic and heterocyclic compounds. While direct examples for this compound are specific to proprietary research, the reactivity of analogous compounds illustrates its potential. For instance, the related isomer, 3-chloro-N-phenyl-pyridin-2-amine, is a key precursor in the synthesis of α-carboline, a polycyclic heterocyclic system, through a palladium-catalyzed intramolecular cyclization. orgsyn.org

Similarly, other substituted aminopyridines are crucial in creating important pharmaceutical compounds. A notable example is the use of 2-chloro-4-methylpyridin-3-amine as a key intermediate in the synthesis of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor used in HIV treatment. nbinno.com Nevirapine itself is a complex polycyclic heterocycle, demonstrating the utility of the chloro-aminopyridine framework in constructing fused-ring systems. The presence of the chlorine atom provides a site for further reactions, such as cross-coupling or displacement, while the amino group can participate in cyclization reactions to form new rings.

Table 1: Examples of Polycyclic Heterocycles from Substituted Aminopyridine Precursors

| Precursor | Resulting Polycyclic Heterocycle | Synthetic Method |

| 3-chloro-N-phenyl-pyridin-2-amine | α-Carboline | Palladium-catalyzed intramolecular cyclization orgsyn.org |

| 2-chloro-4-methylpyridin-3-amine | Nevirapine | Multi-step synthesis involving cyclization nbinno.comgoogle.com |

In the fine chemical industry, this compound is recognized as an important intermediate for producing value-added derivatives. jubilantingrevia.com Its classification as a pyridine-based building block places it within a category of compounds used extensively in the pharmaceutical, agrochemical, and specialty materials sectors. bldpharm.com The reactivity of the chloro- and amino- groups allows for sequential, selective modifications, making it a versatile platform for generating a library of more complex intermediates. For example, the amino group can be acylated, alkylated, or used in condensation reactions, while the chloro group can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 793675-14-6 | bldpharm.com |

| Molecular Formula | C₁₁H₉ClN₂ | bldpharm.com |

| Molecular Weight | 204.66 g/mol | bldpharm.com |

| Appearance | Off-white crystalline solid (analogous compounds) | nbinno.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The structure of this compound, containing both a pyridine (B92270) nitrogen and an exocyclic amino nitrogen, makes it a prime candidate for use as a ligand in coordination chemistry. Such ditopic ligands are of significant interest for constructing sophisticated metal complexes and porous materials like Metal-Organic Frameworks (MOFs). mdpi.com

The pyridine nitrogen and the secondary amine can act as Lewis basic sites, capable of coordinating to one or more metal centers. This allows the ligand to function in several capacities:

Chelating Ligand: The two nitrogen atoms can coordinate to a single metal center to form a stable five-membered ring, a common and favored coordination mode for aminopyridine-type ligands. researchgate.net

Bridging Ligand: The ligand can bridge two or more metal centers, with each nitrogen atom coordinating to a different metal ion. This is a crucial feature for building coordination polymers and MOFs. mdpi.comnsf.gov

The formation of hydrogen bonds also plays a significant role, where the N-H group can act as a hydrogen bond donor and the pyridine nitrogen as an acceptor, facilitating the assembly of intricate supramolecular structures. researchgate.netresearchgate.net This self-assembly process, guided by both coordination bonds and hydrogen bonding, is essential for the "bottom-up" construction of functional materials.

The specific substituents on the pyridine ring—the chloro and phenyl groups—are expected to exert significant influence on the properties of any resulting metal complex.

Steric Effects: The bulky N-phenyl group introduces significant steric hindrance around the amino nitrogen coordination site. This steric demand can dictate the coordination geometry around the metal ion, potentially favoring specific isomers or preventing the formation of more crowded structures. In the context of MOFs, such bulky groups can influence the porosity and dimensionality of the resulting framework, sometimes leading to larger pores by preventing dense packing of the structural units. mdpi.com Research on related bipyridyl ligands has shown that the presence and position of even simple methyl groups can dramatically alter the final structure of a coordination polymer. mdpi.com

Precursors for Organic Electronic Materials

Nitrogen-containing aromatic and heterocyclic compounds are a cornerstone of modern organic electronics. This compound is identified by chemical suppliers as a building block for OLED (Organic Light-Emitting Diode) and other electronic materials. bldpharm.combldpharm.com The interest in such molecules stems from their inherent electronic properties. The delocalized π-electron system, which extends across both the pyridine and phenyl rings, combined with the electron-donating and -withdrawing characteristics of the substituents, allows for the tuning of energy levels (HOMO/LUMO).

This tunability is critical for designing materials used in various layers of an organic electronic device, such as:

Host Materials: For phosphorescent emitters in OLEDs.

Charge Transport Layers: Facilitating the movement of electrons or holes.

Semiconductors: For use in organic field-effect transistors (OFETs).

The potential for this compound to form stable metal complexes, as discussed in section 6.2, also opens avenues for its use in phosphorescent emitters or other applications where metal-ligand interactions are key to device function. nsf.gov

Organic Semiconductors

The field of organic electronics leverages carbon-based materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic semiconductor materials used. Pyridine-containing compounds are of significant interest in this area due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport.

While direct applications of this compound as an organic semiconductor are not extensively documented, its derivatives are promising candidates. The core structure can be readily modified through cross-coupling reactions, such as the Suzuki coupling, to introduce electron-donating or electron-withdrawing groups, thereby tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the chloro-substituent can be replaced with larger aromatic systems to extend the π-conjugation, a key factor for efficient charge transport. A patent for organic semiconductor materials containing pyridine highlights the use of Suzuki coupling reactions to synthesize larger, more complex molecules with desirable electronic properties from chlorinated pyridine precursors google.com. The introduction of moieties like dibenzothiophene (B1670422) sulfone, which are electron-deficient, can further enhance the electron-transporting capabilities of the final material google.com.

The general synthetic strategy involves the palladium-catalyzed reaction of a chloro-pyridine derivative with a boronic acid-functionalized aromatic compound. This versatility makes this compound a valuable starting material for creating a library of novel organic semiconductors with tailored properties for specific electronic applications.

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, including its light-absorption spectrum, electrochemical properties, and its ability to anchor to the semiconductor surface.

The molecular framework of this compound serves as an excellent scaffold for the synthesis of advanced dyes for DSSCs. Specifically, it can be a precursor for triarylamine-based dyes, which have shown significant promise in p-type DSSCs nih.gov. The N-phenylpyridin-3-amine core can act as an effective electron donor (or part of a larger donor system) in a "push-pull" dye architecture. In this design, the donor end of the molecule absorbs light and "pushes" an electron to an acceptor group, which is anchored to the semiconductor surface.

The chloro- and amine- functionalities on the this compound molecule are ideal handles for synthetic elaboration. For example, the chlorine atom can be substituted via palladium-catalyzed cross-coupling reactions to introduce π-conjugated bridges and acceptor groups. The secondary amine can also be functionalized to further tune the electronic properties of the dye. Research has demonstrated efficient protocols for synthesizing triarylamine-based dyes from precursors containing bromo- and amino-functionalized aromatic rings nih.gov. Similarly, pyridine-containing moieties have been successfully incorporated as anchoring groups in dyes for p-type DSSCs, facilitating strong electronic coupling with the nickel oxide (NiO) semiconductor surface researchgate.net. The synthesis of such complex dyes often involves multiple steps, where a versatile building block like this compound can be a key intermediate.

Tailored Polymers and Coatings

High-performance polymers and coatings are essential in a multitude of industries, offering properties such as thermal stability, chemical resistance, and specific mechanical or optical characteristics. The incorporation of heterocyclic units like pyridine into a polymer backbone can impart unique properties. While direct polymerization of this compound is not a common application, its role as a catalytic component in polymerization reactions is of interest.

For example, aminopyridine derivatives have been studied as effective ligands in copper-catalyzed oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(p-phenylene ether) (PPE), a high-performance thermoplastic mdpi.com. The basicity and steric environment of the aminopyridine ligand can influence the rate and efficiency of the polymerization process. In such a system, the pyridine nitrogen and the amino group can coordinate with the copper catalyst, modulating its activity. A study on different aminopyridine isomers revealed that the position of the amino group significantly affects the polymerization rate, with 3-aminopyridine (B143674) (meta) and 4-aminopyridine (B3432731) (para) showing higher activity than 2-aminopyridine (B139424) (ortho) due to reduced steric hindrance around the catalytically active metal center mdpi.com. This suggests that this compound, as a substituted 3-aminopyridine, has the potential to act as a ligand in similar catalytic polymerization systems, contributing to the synthesis of tailored polymers.

Catalysis and Organocatalysis

The aminopyridine motif is a privileged structure in catalysis, capable of acting as a ligand for transition metals or as an organocatalyst itself. The presence of a phenyl group and a chloro substituent on the this compound core further diversifies its potential applications in this domain.

Role as a Component in Catalytic Systems

This compound and its isomers are valuable intermediates in the synthesis of more complex heterocyclic structures that possess catalytic activity or are themselves the targets of catalytic synthesis. For instance, the related compound 3-chloro-N-phenyl-pyridin-2-amine is used as a precursor in the palladium-catalyzed synthesis of α-carboline orgsyn.org. This type of intramolecular cyclization, facilitated by a transition metal catalyst, demonstrates how the aminopyridine framework can be used to build larger, functional molecules. The pyridinic nitrogen can act as a directing group, guiding the catalyst to a specific C-H bond for activation and subsequent reaction.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired structures and properties.

This compound is a molecule rich in features that are conducive to forming well-defined supramolecular assemblies. It possesses:

A hydrogen bond donor (the N-H group of the amine)

Hydrogen bond acceptors (the nitrogen atom of the pyridine ring and potentially the chlorine atom)

A halogen bond donor (the C-Cl group)

Aromatic rings capable of π-π stacking interactions

The interplay of these various non-covalent interactions makes this compound a promising building block for the construction of more complex supramolecular architectures, including coordination polymers and metal-organic frameworks, where its ligating ability is combined with its capacity for self-assembly mdpi.com.

Design of Non-Covalent Interactions in Solid-State Structures

The design of solid-state structures is a fundamental aspect of crystal engineering, where non-covalent interactions are programmed to guide the assembly of molecules into predictable and functional architectures. The molecular structure of this compound contains several functional groups capable of participating in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Analysis of related pyridine derivatives highlights the common types of interactions that could be expected in the solid state of this compound. For instance, in the crystal structure of 2-chloro-4-methylpyridin-3-amine, an intramolecular N-H···Cl hydrogen bond is observed, which influences the molecular conformation. researchgate.net Furthermore, the crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming chains of molecules. researchgate.net Similarly, in 3-chloropyridin-2-amine, intermolecular N-H···N hydrogen bonds between the amine group and the pyridine nitrogen atom of an adjacent molecule lead to the formation of centrosymmetric cyclic dimers. mdpi.com Short intermolecular Cl···Cl interactions are also noted in this structure, indicating the potential for halogen bonding to play a role in the crystal packing. mdpi.com

The presence of both a phenyl and a pyridine ring in this compound suggests the likelihood of π-π stacking interactions, which are common in aromatic compounds and contribute significantly to the stability of the crystal lattice. The interplay of these various non-covalent forces—hydrogen bonds, halogen bonds, and π-π stacking—offers a rich landscape for the design of complex and ordered solid-state structures.

Formation of Cocrystals and Hydrogen-Bonded Frameworks

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials by combining two or more different molecular components in a single crystal lattice. The formation of cocrystals is driven by non-covalent interactions, particularly hydrogen bonding, between the components.

The this compound molecule possesses both hydrogen bond donor (the N-H group of the secondary amine) and acceptor sites (the nitrogen atom of the pyridine ring and the chlorine atom). This dual functionality makes it a prime candidate for forming cocrystals with a variety of coformers, such as carboxylic acids, amides, and other molecules with complementary hydrogen bonding capabilities.

The formation of robust hydrogen-bonded frameworks is a key feature in the crystal structures of related aminopyridines. In the derivative 2-Amino-N-(2-chloropyridin-3-yl)benzamide, both intramolecular N—H⋯O and intermolecular N—H⋯O and N—H⋯N hydrogen bonds are present, creating sheet-like structures in the crystal. researchgate.net This demonstrates the strong tendency of the aminopyridine moiety to form predictable hydrogen-bonded assemblies.

The general principles of cocrystal design suggest that this compound could form supramolecular synthons, which are reliable and recurring patterns of non-covalent interactions. For example, the amine group could form a classic N-H···O hydrogen bond with a carboxylic acid coformer, or the pyridine nitrogen could act as an acceptor for a hydrogen bond from a hydroxyl group of a coformer. The ability to form these diverse and directional interactions is fundamental to constructing new cocrystals and extended hydrogen-bonded frameworks with tailored properties.

Interactive Data Table: Hydrogen Bonding in Related Pyridine Structures

| Compound | Interaction Type | Description | Reference |

| 2-Chloro-4-methylpyridin-3-amine | Intramolecular N-H···Cl | Hydrogen bond within a single molecule. | researchgate.net |

| 2-Chloro-4-methylpyridin-3-amine | Intermolecular N-H···N | Forms chains along the c-axis. | researchgate.net |

| 3-Chloropyridin-2-amine | Intermolecular N-H···N | Forms centrosymmetric cyclic dimers. | mdpi.com |

| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | Intramolecular N-H···O | Forms an S(6) ring motif. | researchgate.net |

| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | Intermolecular N-H···O & N-H···N | Links molecules into sheets. | researchgate.net |

Future Research Directions and Emerging Areas

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Future research should focus on creating novel, efficient, and environmentally benign routes to 2-chloro-N-phenylpyridin-3-amine and its derivatives, moving beyond traditional multi-step processes that may involve harsh reagents.

Key research avenues include:

Photochemical Synthesis: The use of light as a sustainable energy source for synthesizing and functionalizing heterocyclic compounds like imidazopyridines has seen rapid growth. mdpi.com Similar photochemical methods could be developed for the synthesis of functionalized aminopyridines, potentially reducing the reliance on transition-metal catalysts and harsh reaction conditions. mdpi.com

Organoautocatalysis: A promising strategy involves developing processes where a catalyst is formed in situ from the reaction components. This approach has been used to create bioactive cyclic amines at room temperature with high yields and without the need for expensive enzymes or toxic metals. analytik.news Adapting this concept could lead to a highly efficient, one-pot synthesis of this compound. analytik.news

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex molecules in a single step. Solvent-free MCRs have been successfully employed for the synthesis of various 2-aminopyridine (B139424) derivatives from simple precursors. nih.govnih.gov Exploring MCRs for the synthesis of this compound could significantly improve efficiency and reduce waste.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

|---|---|---|

| Photocatalysis | Use of light as a renewable energy source; mild reaction conditions. | Visible-light-induced synthesis of functionalized imidazopyridines. mdpi.com |

| Organoautocatalysis | Avoids external catalysts (metals, enzymes); high efficiency at room temperature. | In situ formation of pyrrolidinium (B1226570) salt to catalyze cyclic amine synthesis. analytik.news |

| Multicomponent Reactions | High atom economy; operational simplicity; reduced waste. | Solvent-free, one-pot synthesis of substituted 2-aminopyridines. nih.govnih.gov |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Formal [4+2] cycloaddition using C(sp³)–H bond activation to form pyridine (B92270) rings. acs.org |

Exploration of Unconventional Reactivity Patterns and Selectivities

The electronic properties of the pyridine ring, influenced by the chloro and N-phenylamino substituents, suggest that this compound could exhibit unique and synthetically useful reactivity. Future work should aim to uncover and exploit these patterns.

Ligand-Controlled Cross-Coupling: Typically, in dihalogenated N-heteroarenes, palladium-catalyzed cross-coupling reactions occur at the position adjacent to the nitrogen (the C2 position). nsf.gov However, recent studies have shown that highly sterically hindered ligands can reverse this selectivity, enabling reactions at positions distal to the nitrogen, such as C4. nsf.gov Future research could explore whether specialized ligand systems can control the site of cross-coupling on derivatives of this compound, allowing for selective functionalization at different points on the pyridine ring.

Regioselective Lithiation: The use of superbases, such as BuLi-LiDMAE, has been shown to induce unprecedented C-6 lithiation of 2-chloropyridine (B119429), a departure from typical reaction pathways. researchgate.net Investigating the reaction of this compound with such highly reactive organometallic reagents could reveal novel pathways for functionalization, providing access to new chemical space. researchgate.net

Inhibition and Catalyst Deactivation Studies: The nitrogen atom in α-halo-N-heterocycles can sometimes inhibit nickel-catalyzed cross-coupling reactions by forming stable, inactive dimeric nickel species. rsc.org Understanding the interaction between this compound and various catalytic systems (e.g., nickel, palladium) is crucial. Future studies could investigate its potential as a ligand or, conversely, an inhibitor, which would inform the development of robust catalytic processes for this class of compounds. rsc.org

Integration into Advanced Functional Materials with Tunable Properties

Pyridine-based structures are integral components of many advanced functional materials. wiley-vch.de The specific electronic and structural characteristics of this compound make it a promising building block for new materials with tailored optical, electronic, or catalytic properties.

Potential areas for integration include:

Coordination Polymers and Frameworks: The pyridine nitrogen and the exocyclic amine group provide two potential coordination sites, making the molecule an excellent candidate for constructing metal-organic frameworks (MOFs) or coordination polymers. Pyridine derivatives have been successfully encapsulated as guest molecules within 3D supramolecular complexes, and new coordination polymers based on functionalized quinoline (B57606) and pyridine ligands have shown interesting photoluminescent properties. icm.edu.plmdpi.com

Organic Electronics: Functionalized aminopyridines are key scaffolds in advanced organic materials. mdpi.com The combination of an electron-withdrawing chlorine atom and an electron-donating phenylamino (B1219803) group on a π-deficient pyridine ring could lead to interesting photophysical properties. Future work could explore the incorporation of this moiety into organic light-emitting diodes (OLEDs), charge-transport materials, or photovoltaics.

Macrocyclic Peptide Scaffolds: Enzymes have been used to create pyridine-based macrocyclic peptides, known as pyritides, from linear precursors. acs.org The broad substrate tolerance of the enzymes involved suggests that non-natural precursors could be incorporated. acs.org Future research could investigate if derivatives of this compound could be integrated into such biosynthetic pathways to create novel macrocycles for drug discovery.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. Applying these methods to this compound can accelerate its development for various applications.

Predicting Reactivity and Site Selectivity: Density Functional Theory (DFT) can be used to calculate Frontier Molecular Orbitals (FMOs), such as the HOMO and LUMO. The energies and localizations of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com For chloropyridines, selecting the appropriate orbital (e.g., LUMO vs. LUMO+1) is key to correctly predicting reactivity in nucleophilic substitution reactions. wuxiapptec.com Such analysis can guide the design of selective synthetic transformations.

Modeling for CNS Applications: It is well-documented that pyridine-based compounds have a high probability of penetrating the central nervous system (CNS). nih.gov Computational models can predict properties like water solubility (LogS), lipophilicity (logD), and blood-brain barrier penetration scores. nih.gov These predictive tools could be used to design derivatives of this compound with optimized properties for potential applications as CNS-active agents.

Structure-Property Relationships in Materials: Computational simulations are essential for understanding the properties of materials. DFT calculations can be used to optimize the geometry of coordination polymers and predict their electronic and magnetic properties, correlating structural features with experimental findings. mdpi.com This approach can be used to design materials based on this compound with specific desired functions.

Table 2: Key Computational Parameters for Modeling this compound Derivatives

| Parameter | Significance | Application Area | Relevant Precedents |

|---|---|---|---|

| HOMO/LUMO Energies | Predicts electronic transitions, reactivity, and kinetic stability. | Reactivity Prediction, Materials Science | FMO analysis used to correlate reactivity trends in chloropyridines. wuxiapptec.com |

| CNS MPO Score | Multi-parameter optimization algorithm to score "drug-likeness" for CNS targets. | Medicinal Chemistry | Used to design pyridine variants of BPA for glioblastoma treatment. nih.gov |

| Bond Lengths & Angles | Determines molecular geometry and degree of conjugation. | Crystal Engineering, Materials Science | Analysis of C-N bond lengths to determine conjugation in aminopyridines. mdpi.com |

| Torsion Angles | Defines the 3D conformation and steric environment. | Crystal Engineering, Supramolecular Chemistry | Used to characterize hydrogen bonding patterns in amino-halogenopyridines. mdpi.com |

Applications in Chemical Sensing and Molecular Recognition

The structure of this compound, featuring hydrogen bond donors/acceptors and potential metal coordination sites, makes it an attractive scaffold for the development of chemical sensors.

Fluorescent and Colorimetric Probes: The aminopyridine moiety is a highly effective recognition group, particularly for carbohydrates. nih.gov Schiff bases derived from 3-aminopyridine (B143674) have been developed as sensitive and selective chemosensors for metal ions like Cu(II), Al(III), and Fe(III), showing distinct colorimetric and fluorescent responses. mdpi.com Future research could focus on creating derivatives of this compound that act as "turn-on" or "turn-off" fluorescent sensors for specific analytes. Terpyridine-based sensors, for example, can have their emission wavelengths tuned by adding electron-withdrawing or -donating groups. nih.gov

Molecular Recognition of Biomolecules: Pyridine-containing molecules have been designed as analogues of DNA minor-groove binding agents. nih.gov The strategic placement of the pyridine nitrogen can alter DNA sequence recognition, for example, by creating a preference for GC base pairs. nih.gov The unique electronic and steric profile of this compound could be exploited to design new molecules for targeted molecular recognition of nucleic acids or proteins.

Hybrid Sensor Materials: Porphyrins and other macrocycles are widely used as sensing materials. nih.gov These can be combined with carbon nanostructures like graphene or nanotubes to create hybrid materials with amplified sensing properties. mdpi.com this compound could be used to functionalize these nanostructures, with the pyridine unit acting as a recognition site to enhance the selectivity and sensitivity of the resulting sensor device.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-phenylpyridin-3-amine, and what experimental considerations are critical for reproducibility?

- Methodology : A common method involves coupling 3-aminopyridine derivatives with aryl boronic acids under Chan-Lam conditions. For example, phenyl boronic acid reacts with 2-chloropyridin-3-amine in dichloromethane with Cu(OAc)₂ as a catalyst, triethylamine as a base, and molecular sieves to absorb moisture. Reaction progress is monitored via TLC, followed by extraction, drying (Na₂SO₄), and column chromatography for purification .

- Key Considerations : Ensure anhydrous conditions, optimal stoichiometry (1:1.5 molar ratio of amine to boronic acid), and strict temperature control (room temperature, 12–24 h).

Q. How can researchers confirm the purity and identity of this compound during synthesis?

- Methodology :

- TLC : Use silica gel plates with ethyl acetate/hexane (1:4) as the mobile phase; visualize under UV or iodine vapor.

- Melting Point : Compare observed values (e.g., 104–107°C) with literature data .